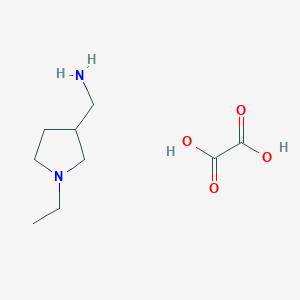

1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate, also known as (1-ethylpyrrolidin-3-yl)methanamine, is a chemical compound with the molecular formula C9H18N2O4 . It has a molecular weight of 218.25022 . The compound is typically stored at 4°C and is in the form of an oil .

Molecular Structure Analysis

The InChI code for 1-(1-Ethylpyrrolidin-3-YL)methanamine is 1S/C7H16N2/c1-2-9-4-3-7(5-8)6-9/h7H,2-6,8H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

1-(1-Ethylpyrrolidin-3-YL)methanamine is a liquid at room temperature . It has a predicted melting point of 29.30°C and a predicted boiling point of approximately 158.6°C at 760 mmHg . The compound has a predicted density of approximately 0.9 g/mL and a predicted refractive index of n 20D 1.47 .Scientific Research Applications

Synthesis of Dicarboxylic Acid Amides and Diamides : The compound has been utilized in the synthesis of various N,N'-disubstituted oxamides and N-aryloxamides. This involves the condensation of nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, which is prepared from the compound and diethyl oxalate. These oxamides have potential applications in organic chemistry and pharmaceuticals (Aghekyan et al., 2018).

Catalytic Applications in Hydroxylation of Alkanes : The compound has been studied for its role in the synthesis of diiron(III) complexes, which serve as functional models for methane monooxygenases. These complexes have been used as catalysts for the selective hydroxylation of alkanes, indicating potential applications in organic synthesis and industrial chemistry (Sankaralingam & Palaniandavar, 2014).

Synthesis of Schiff Bases : It has been used in the synthesis of Schiff bases of 3-aminomethyl pyridine, which have been screened for anticonvulsant activity. These compounds could be significant in the development of new pharmaceuticals for treating seizures (Pandey & Srivastava, 2011).

Electro-Optic Materials : The compound has also been used in the synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives for the development of nonlinear optical/electro-optic materials. This has implications for the advancement of photonic technologies (Facchetti et al., 2003).

Antimicrobial Evaluation : There has been research into synthesizing derivatives of the compound for antimicrobial evaluation. These studies have shown variable degrees of antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Visagaperumal et al., 2010).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H226 and H314 . This means it is flammable and can cause severe skin burns and eye damage. Precautionary measures include avoiding sparks and open flames (P210), keeping the container tightly closed (P233), and wearing protective gloves and eye/face protection (P280). In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name |

(1-ethylpyrrolidin-3-yl)methanamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.C2H2O4/c1-2-9-4-3-7(5-8)6-9;3-1(4)2(5)6/h7H,2-6,8H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUGDUBIDPGXNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)CN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)